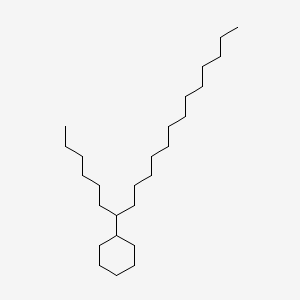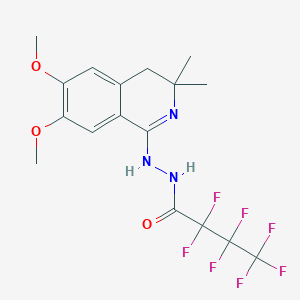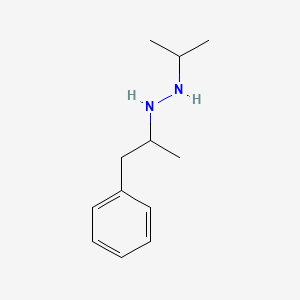
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 1-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride
- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Pyrimido[4,5-d]pyrimidines
Uniqueness
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H |
Clave InChI |
RGPHKSGOAAVVMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)



![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)

![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
